molecular formula C11H22N2O2 B1531603 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine CAS No. 1699079-75-8

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

Cat. No.: B1531603
CAS No.: 1699079-75-8
M. Wt: 214.3 g/mol
InChI Key: YETTYCYSDPLKON-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is a heterocyclic compound that features both a pyrrolidine and a piperidine ring These structures are commonly found in various biologically active molecules and pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethoxy-1-bromobutane with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The methoxy groups enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, along with methoxy groups.

Properties

IUPAC Name

4-(3,4-dimethoxypyrrolidin-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-14-10-7-13(8-11(10)15-2)9-3-5-12-6-4-9/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETTYCYSDPLKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
Reactant of Route 2
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
Reactant of Route 3
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
Reactant of Route 4
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
Reactant of Route 5
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine
Reactant of Route 6
4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

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